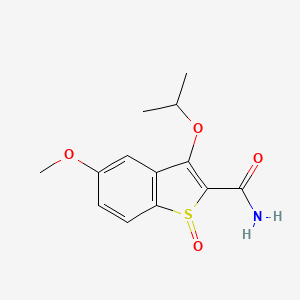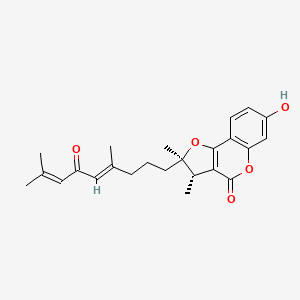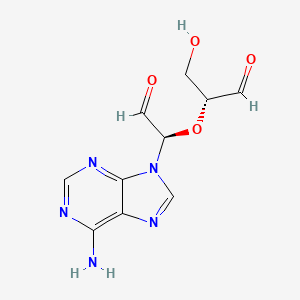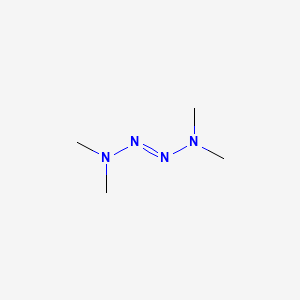
5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide
Overview
Description
PD 144795 is a small molecule drug initially developed by Parke-Davis & Co. Ltd. It is known for its role as an inhibitor of vascular cell adhesion molecule 1 (VCAM1). This compound has shown significant potential in the treatment of various inflammatory conditions and human immunodeficiency virus (HIV) infections .
Preparation Methods
The synthesis of PD 144795 involves the preparation of benzothiophene derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
PD 144795 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state from its oxidized forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD 144795 has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity of benzothiophene derivatives.
Biology: The compound has been used to investigate the role of VCAM1 in cellular adhesion and inflammation.
Medicine: PD 144795 has shown promise in the treatment of inflammatory diseases and HIV infections by inhibiting the activity of VCAM1 and other molecular targets.
Industry: The compound’s anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents
Mechanism of Action
PD 144795 exerts its effects by inhibiting the activity of VCAM1, a molecule involved in the adhesion of leukocytes to endothelial cells. This inhibition reduces the inflammatory response and prevents the activation of certain pathways involved in HIV transcription. The compound also inhibits the activity of calcineurin, a phosphatase that plays a crucial role in the activation of T cells .
Comparison with Similar Compounds
PD 144795 is similar to other benzothiophene derivatives, such as PD 121871. Both compounds exhibit anti-inflammatory and anti-HIV properties. PD 144795 is unique in its ability to inhibit VCAM1 and calcineurin, making it a more potent inhibitor of inflammatory responses and HIV transcription .
Similar compounds include:
PD 121871: Another benzothiophene derivative with anti-inflammatory and anti-HIV properties.
Cyclosporin A: An immunosuppressant that also inhibits calcineurin but lacks the specific inhibition of VCAM1
Properties
CAS No. |
148550-96-3 |
|---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
5-methoxy-1-oxo-3-propan-2-yloxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H15NO4S/c1-7(2)18-11-9-6-8(17-3)4-5-10(9)19(16)12(11)13(14)15/h4-7H,1-3H3,(H2,14,15) |
InChI Key |
VCBBOEAKKOXRTJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N |
Canonical SMILES |
CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N |
Synonyms |
5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide PD 144795 PD-144795 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














